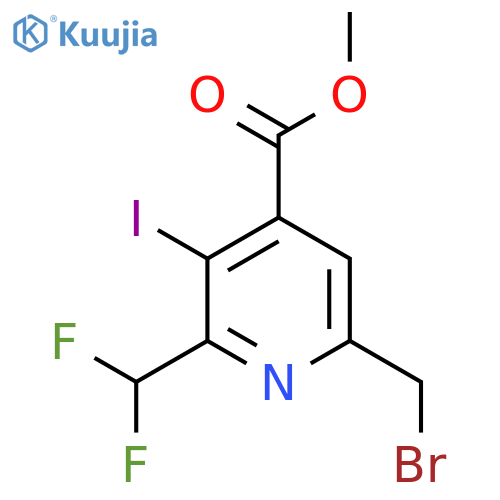Cas no 1805193-93-4 (Methyl 6-(bromomethyl)-2-(difluoromethyl)-3-iodopyridine-4-carboxylate)

1805193-93-4 structure
商品名:Methyl 6-(bromomethyl)-2-(difluoromethyl)-3-iodopyridine-4-carboxylate
CAS番号:1805193-93-4
MF:C9H7BrF2INO2
メガワット:405.962661027908
CID:4895213
Methyl 6-(bromomethyl)-2-(difluoromethyl)-3-iodopyridine-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- Methyl 6-(bromomethyl)-2-(difluoromethyl)-3-iodopyridine-4-carboxylate
-
- インチ: 1S/C9H7BrF2INO2/c1-16-9(15)5-2-4(3-10)14-7(6(5)13)8(11)12/h2,8H,3H2,1H3
- InChIKey: IJBCIMJNYFKPHI-UHFFFAOYSA-N
- ほほえんだ: IC1C(C(F)F)=NC(CBr)=CC=1C(=O)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 258
- トポロジー分子極性表面積: 39.2
- 疎水性パラメータ計算基準値(XlogP): 2.6
Methyl 6-(bromomethyl)-2-(difluoromethyl)-3-iodopyridine-4-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029020629-250mg |
Methyl 6-(bromomethyl)-2-(difluoromethyl)-3-iodopyridine-4-carboxylate |
1805193-93-4 | 95% | 250mg |
$940.80 | 2022-04-01 | |
| Alichem | A029020629-1g |
Methyl 6-(bromomethyl)-2-(difluoromethyl)-3-iodopyridine-4-carboxylate |
1805193-93-4 | 95% | 1g |
$2,779.20 | 2022-04-01 | |
| Alichem | A029020629-500mg |
Methyl 6-(bromomethyl)-2-(difluoromethyl)-3-iodopyridine-4-carboxylate |
1805193-93-4 | 95% | 500mg |
$1,769.25 | 2022-04-01 |
Methyl 6-(bromomethyl)-2-(difluoromethyl)-3-iodopyridine-4-carboxylate 関連文献
-
Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093
-
Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521
-
Chuan-Feng Chen Chem. Commun., 2008, 6128-6130
-
Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536
1805193-93-4 (Methyl 6-(bromomethyl)-2-(difluoromethyl)-3-iodopyridine-4-carboxylate) 関連製品
- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)
- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)
- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)
- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)
- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)
- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)
- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)
- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)
- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)
- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
